5-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde
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Overview
Description
5-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound belonging to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its chloro, propyl, and carbaldehyde functional groups, making it a versatile intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde typically involves the following steps:
Formation of the Imidazole Core: : The imidazole ring can be constructed using methods such as the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Introduction of the Chloro Group: : Chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Alkylation: : The propyl group is introduced through alkylation reactions, often using propyl bromide or propyl chloride in the presence of a base.
Formylation: : The carbaldehyde group is introduced using formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formyl chloride and dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Large-scale reactions are typically carried out in reactors equipped with temperature and pressure control systems to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Oxidation: : KMnO4, CrO2Cl2, in the presence of an acid or base.
Reduction: : LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: : Amines, alcohols, in the presence of a base or acid catalyst.
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted imidazoles or other derivatives.
Scientific Research Applications
5-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde has various scientific research applications, including:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : It can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. For example, in pharmaceutical applications, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde is similar to other imidazole derivatives, such as:
1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde
2-Chloro-1H-benzo[d]imidazole-5-carbaldehyde
1-Propyl-1H-benzo[d]imidazole-2-carbaldehyde
These compounds share the imidazole core but differ in their substituents, leading to variations in their chemical properties and potential applications. The presence of the chloro and propyl groups in this compound gives it unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-chloro-1-propylbenzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-5-14-10-4-3-8(12)6-9(10)13-11(14)7-15/h3-4,6-7H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCWWQXZPKBYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)N=C1C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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